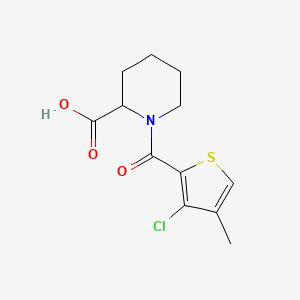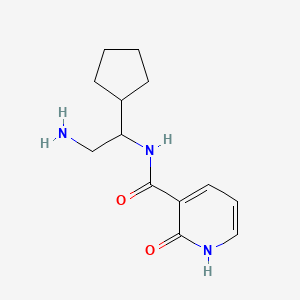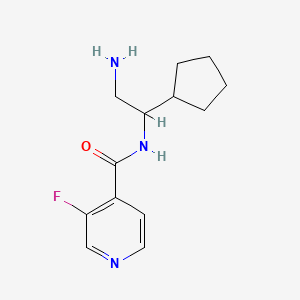
5-chloro-4-N-(3-methoxy-2,2-dimethylcyclobutyl)pyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-4-N-(3-methoxy-2,2-dimethylcyclobutyl)pyrimidine-4,6-diamine is a potent inhibitor of protein kinase enzymes. It is a small molecule that has been extensively studied for its therapeutic potential in various diseases.
Mécanisme D'action
The mechanism of action of 5-chloro-4-N-(3-methoxy-2,2-dimethylcyclobutyl)pyrimidine-4,6-diamine involves the inhibition of protein kinase enzymes. Protein kinases play a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of protein kinase enzymes has been shown to have therapeutic effects in cancer, inflammation, and other diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-chloro-4-N-(3-methoxy-2,2-dimethylcyclobutyl)pyrimidine-4,6-diamine is its potency as a protein kinase inhibitor. This makes it an attractive candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 5-chloro-4-N-(3-methoxy-2,2-dimethylcyclobutyl)pyrimidine-4,6-diamine. One area of research is the development of more potent and selective protein kinase inhibitors. Another area of research is the investigation of the therapeutic potential of this compound in various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, the development of more efficient synthesis methods for this compound could also be an area of future research.
Conclusion:
In conclusion, this compound is a potent inhibitor of protein kinase enzymes that has been extensively studied for its therapeutic potential in various diseases. The synthesis method is well-established, and the compound has been shown to have promising biochemical and physiological effects. However, there are also limitations to using this compound in lab experiments, and there are several future directions for research in this area.
Méthodes De Synthèse
The synthesis of 5-chloro-4-N-(3-methoxy-2,2-dimethylcyclobutyl)pyrimidine-4,6-diamine involves a series of chemical reactions. The starting material is 3-methoxy-2,2-dimethylcyclobutanone, which undergoes a series of reactions to form the final product. The synthesis method is well-established and has been reported in several scientific publications.
Applications De Recherche Scientifique
5-chloro-4-N-(3-methoxy-2,2-dimethylcyclobutyl)pyrimidine-4,6-diamine has been extensively studied for its therapeutic potential in various diseases. It is a potent inhibitor of protein kinase enzymes, which play a crucial role in many cellular processes. The inhibition of protein kinase enzymes has been shown to have therapeutic effects in cancer, inflammation, and other diseases.
Propriétés
IUPAC Name |
5-chloro-4-N-(3-methoxy-2,2-dimethylcyclobutyl)pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O/c1-11(2)6(4-7(11)17-3)16-10-8(12)9(13)14-5-15-10/h5-7H,4H2,1-3H3,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNBULMFAUGLPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1OC)NC2=NC=NC(=C2Cl)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6644726.png)
![3-[(1-Tert-butyltriazol-4-yl)methylamino]pentanenitrile](/img/structure/B6644732.png)

![3-[1-(3-Methylimidazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6644741.png)
![4-[[2-(1-Methoxycyclobutyl)acetyl]amino]benzoic acid](/img/structure/B6644754.png)
![2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid](/img/structure/B6644763.png)
![6-Chloro-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644771.png)
![10-Ethyl-4-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644775.png)
![6-Methoxy-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644781.png)
![3-[3-(2-Phenylpropan-2-yl)-1,2,4-oxadiazol-5-yl]propanenitrile](/img/structure/B6644784.png)

![2-[(4-Chloro-3-fluorobenzoyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6644792.png)


